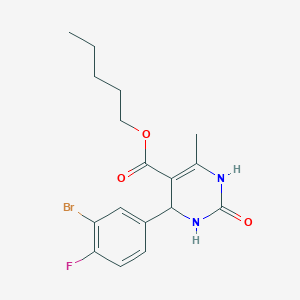![molecular formula C8H17N2O4P B11624612 Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is a complex organic compound that features a phosphinic acid group bonded to a morpholine ring through a formylmethylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- typically involves the reaction of morpholine derivatives with phosphinic acid precursors. One common method involves the use of formylmethylamine as a starting material, which is then reacted with morpholine and phosphinic acid under controlled conditions to yield the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of high-purity reagents and advanced purification methods ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid compounds. These products have diverse applications in different fields .
Scientific Research Applications
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Hypophosphorous acid:
Methylphosphinic acid: A simpler phosphinic acid derivative with a methyl group attached to the phosphorus atom.
Uniqueness
Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl- is unique due to its complex structure, which includes a morpholine ring and a formylmethylamino linkage. This structural complexity provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H17N2O4P |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
[formyl(methyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C8H17N2O4P/c1-9(6-11)7-15(12,13)8-10-2-4-14-5-3-10/h6H,2-5,7-8H2,1H3,(H,12,13) |
InChI Key |
QVTCSHREICOVLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CP(=O)(CN1CCOCC1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11624537.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11624538.png)

![4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide](/img/structure/B11624542.png)
![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)
![2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11624556.png)
![(6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11624557.png)
![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)
![methyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624560.png)

![3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624563.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11624566.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624583.png)
